
4'-Hydroxymethyl 5'-desmethyl meloxicam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Hydroxymethyl 5’-desmethyl meloxicam is a biochemical compound with the molecular formula C14H13N3O5S2 and a molecular weight of 367.40 . It is a derivative of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. This compound is primarily used in proteomics research .
Vorbereitungsmethoden
The synthesis of 4’-Hydroxymethyl 5’-desmethyl meloxicam involves several steps, including the introduction of hydroxymethyl and desmethyl groups to the meloxicam structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. industrial production methods typically involve the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
4’-Hydroxymethyl 5’-desmethyl meloxicam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4’-Hydroxymethyl 5’-desmethyl meloxicam has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a derivative of meloxicam, it may have similar anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of 4’-Hydroxymethyl 5’-desmethyl meloxicam is not fully understood. as a derivative of meloxicam, it is likely to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting COX enzymes, the compound may reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
4’-Hydroxymethyl 5’-desmethyl meloxicam is unique due to its specific structural modifications. Similar compounds include:
Meloxicam: The parent compound, widely used as an NSAID.
Piroxicam: Another NSAID with a similar mechanism of action.
Tenoxicam: A related compound with anti-inflammatory properties.
These compounds share similar therapeutic effects but differ in their chemical structures and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C14H13N3O5S2 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
4-hydroxy-N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-8(6-18)7-23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-5,7,18-19H,6H2,1H3,(H,15,16,20) |
InChI-Schlüssel |
ISTORCWLGAUTTM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC(=CS3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
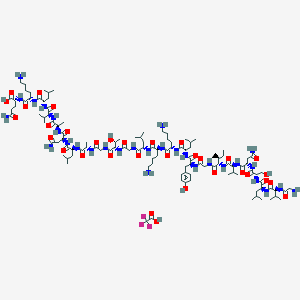
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)

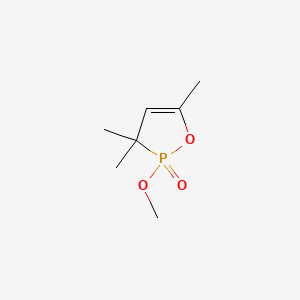
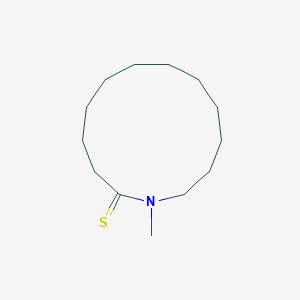
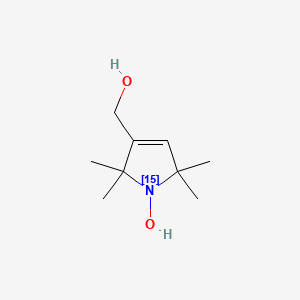
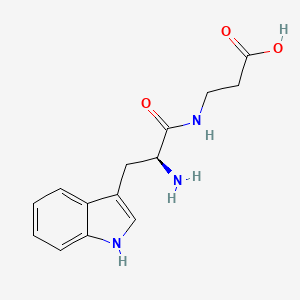
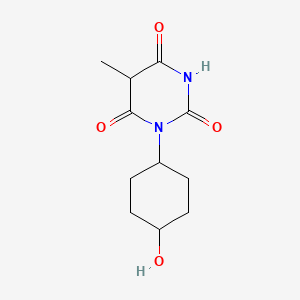
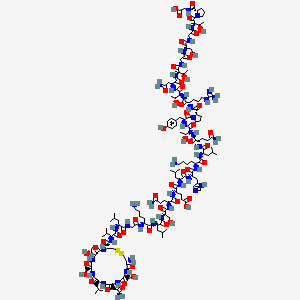
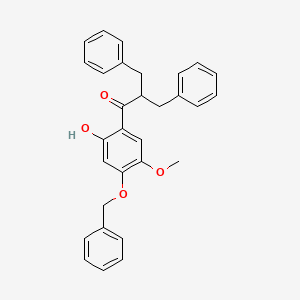
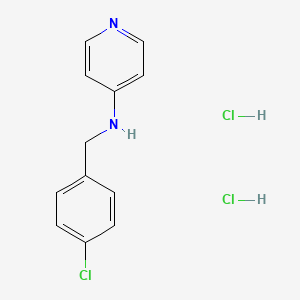
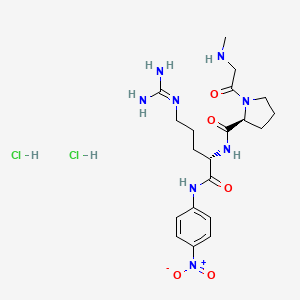
![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
